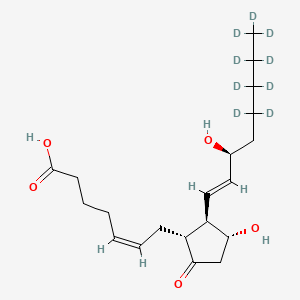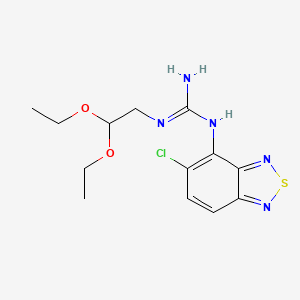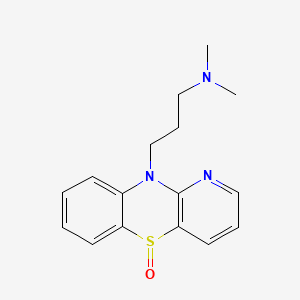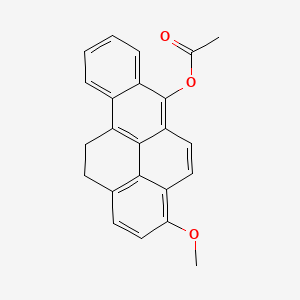
Prostaglandin E2-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E2-d9 (PGE2-d9) is a deuterium-labeled version of Prostaglandin E2 . It is used as an internal standard for the quantification of PGE2 by GC- or LC-MS . PGE2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated due to its influence on inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Synthesis Analysis
Prostaglandins, including PGE2-d9, are bioactive lipid compounds derived from the oxidation of arachidonic acid . The synthesis of prostaglandins involves cyclooxygenases (COX), specifically COX2, and prostaglandin synthases . The local levels of PGE2 are regulated by the balance between the COX2-driven synthesis and 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated degradation .Molecular Structure Analysis
The molecular formula of PGE2-d9 is C20H23D9O5 . It has a distinctive twenty-carbon skeleton featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis
Prostaglandins, including PGE2-d9, are involved in a wide range of biological processes. They participate in the contraction and relaxation of smooth muscle, the dilation and constriction of blood vessels, control of blood pressure, and modulation of inflammation .Physical And Chemical Properties Analysis
PGE2-d9 has a formula weight of 361.5 . It is highly soluble in DMF, DMSO, and Ethanol, with solubility of 100 mg/ml in each of these solvents . In PBS (pH 7.2), its solubility is 5 mg/ml .科学的研究の応用
Female Reproduction
PGE2 plays an indispensable role in various aspects of female reproduction . It is considered especially important for decidualization, ovulation, implantation, and pregnancy . Four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs), mediate various PGE2 effects via their coupling to distinct signaling pathways .
Dendritic Cell Life Cycle
PGE2 critically regulates the generation, maturation, and migration of dendritic cells (DCs), which are the most potent antigen-presenting cells and crucial for the regulation of innate and adaptive immune responses . The lipid mediator PGE2 via four GPCR subtypes (EP1-4) plays a critical role in this process .
G-Protein Coupled Receptor Signaling
PGE2 is involved in G-protein coupled receptor (GPCR) signaling, which is critical for the transmission and translation of extracellular information into intracellular responses . The signaling and trafficking properties of GPCRs are often highly malleable depending on the cellular context .
Regulation of Immune Responses
PGE2 can modulate the balance ratio of Th1/Th2 (T helper cell type 1/T helper cell type 2), regulate chemokine secretions, and inhibit lymphocyte alloreactivity . These processes are crucial for the regulation of immune responses .
Preclinical Evaluation of Tumor-Selective Molecules
The non-invasive characteristics and high sensitivity of PET imaging make it well-suited for the preclinical evaluation of tumor-selective PGE2-specific molecules . This application is particularly important in the field of oncology .
Pathological States of Female Reproduction
More investigations should be performed on the mechanism of EP receptors in the pathological states, and the possibility of EP agonists or antagonists clinically used in improving reproductive disorders . This could provide a broad perspective to guide further research in this field .
作用機序
Target of Action
Prostaglandin E2 (PGE2), the parent compound of Prostaglandin E2-d9, primarily targets the G protein-coupled receptors EP2 and EP4 . These receptors are found in myeloid immune cells such as macrophages and dendritic cells . The activation of these receptors modulates the function of these immune cells .
Mode of Action
PGE2 interacts with its targets, the EP2 and EP4 receptors, leading to a variety of changes. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . Ep4 also couples to the inhibitory gαi protein to decrease the production of camp . This interaction results in distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels .
Biochemical Pathways
PGE2 affects several biochemical pathways. It is synthesized from arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH2), which is then converted to PGE2 . PGE2 signaling is important in propagating breast cancer stem cells by enhancing inherent tumor-initiating capacities .
Pharmacokinetics
Prostaglandin analogs, which include pge2, are considered a first-line treatment in the management of glaucoma and have the best efficacy in reducing intraocular pressure . Long-term therapy with 0.03% bimatoprost is the most effective, followed by treatment with 0.005% latanoprost and 0.004% travoprost .
Result of Action
PGE2 has various effects on the body. It is used in labor induction, bleeding after delivery, termination of pregnancy, and in newborn babies to keep the ductus arteriosus open . It works by binding and activating the prostaglandin E2 receptor, which results in the opening and softening of the cervix and dilation of blood vessels .
Action Environment
The action of PGE2 is influenced by various environmental factors. Stress is a state of physiological or psychological strain caused by adverse stimuli; responses to stress include activation of the sympathetic nervous system, glucocorticoid secretion, and emotional behaviors . PGE2, acting through its four receptor subtypes (EP1, EP2, EP3, and EP4), is involved in these stress responses .
将来の方向性
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-GMIZMOFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin E2-d9 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)




![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)

